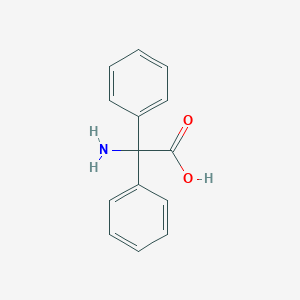
イソ酪酸アミド
概要
説明
水、クロロホルム、エタノールに可溶な白色の針状結晶である . イソ酪酸アミドは、有機合成において重要な中間体であり、医薬品や化学工業でさまざまな用途がある .
製造方法
合成経路と反応条件
イソ酪酸アミドは、いくつかの方法で合成することができる:
イソ酪酸のアミド化: イソ酪酸は、まず塩化チオニルを用いて塩化イソブチリルに変換される。
イソブチロニトリルの水和: イソブチロニトリルは、ニトリルヒドラターゼなどの触媒の存在下で水和されてイソ酪酸アミドを生成する.
工業生産方法
工業的には、イソ酪酸アミドは、ニトリルヒドラターゼを用いてイソブチロニトリルを水和することで生成されることが多い。 この方法は、収率が高く効率的であるため、好まれている .
科学的研究の応用
イソ酪酸アミドは、科学研究でいくつかの用途がある:
生化学分析
Biochemical Properties
The specific biochemical properties of Isobutyramide are not well-documented in the literature. As an amide, it can participate in biochemical reactions involving the formation or cleavage of amide bonds. Amide bonds are central to the structure of proteins, where they link amino acids together to form peptide chains .
Cellular Effects
Changes in protein structure, such as the formation or cleavage of amide bonds, can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Isobutyramide is not well-documented in the literature. As an amide, it may interact with biomolecules through hydrogen bonding or other types of non-covalent interactions. These interactions could potentially influence enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of amides can change over time due to factors such as degradation, metabolism, and changes in cellular function .
Dosage Effects in Animal Models
A study on the substitution of soybean meal with Isobutyramide and slow-release urea in beef cattle suggests that Isobutyramide could have beneficial effects on animal performance and nutrient digestibility .
Metabolic Pathways
As an amide, it could potentially be involved in pathways related to protein metabolism, given the central role of amide bonds in protein structure .
Transport and Distribution
Like other small molecules, it could potentially be transported across cell membranes and distributed throughout tissues via passive diffusion or active transport mechanisms .
Subcellular Localization
As a small, non-polar molecule, it could potentially diffuse across cell membranes and localize to various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Isobutyramide can be synthesized through several methods:
Amidation of Isobutyric Acid: Isobutyric acid is first converted to isobutyryl chloride using thionyl chloride.
Hydration of Isobutyronitrile: Isobutyronitrile is hydrated in the presence of a catalyst such as nitrile hydratase to produce isobutyramide.
Industrial Production Methods
In industrial settings, isobutyramide is often produced by the hydration of isobutyronitrile using nitrile hydratase. This method is preferred due to its high yield and efficiency .
化学反応の分析
イソ酪酸アミドは、さまざまな化学反応を起こし、以下のようなものがある:
酸化: イソ酪酸アミドは、過マンガン酸カリウムなどの酸化剤を用いてイソ酪酸に酸化することができる.
還元: イソ酪酸アミドの還元は、水素化リチウムアルミニウムなどの還元剤を用いると、イソブチルアミンを生成することができる.
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 目的の置換生成物に応じて、さまざまな試薬。
生成される主な生成物
酸化: イソ酪酸。
還元: イソブチルアミン。
置換: 導入された置換基によって生成物が異なる。
作用機序
イソ酪酸アミドの作用機序は、特定の分子標的や経路との相互作用を含む。 たとえば、βサラセミアや鎌状赤血球症の治療において、イソ酪酸アミドはヒトγグロビン遺伝子の転写を活性化する . この活性化は、イソ酪酸アミドが遺伝子発現を調節する転写因子に結合することによって媒介される。
類似化合物の比較
イソ酪酸アミドは、酪酸アミドやアセトアミドなどの他のアミドと類似している。 それには、独自の特徴があり、それが際立っている:
酪酸アミド: 酪酸アミドは構造が似ているが、イソ酪酸アミドは分岐したアルキル基を持っているため、反応性や溶解性に影響を与える.
アセトアミド: アセトアミドは、アルキル鎖に炭素が1つしかない単純な構造をしているため、イソ酪酸アミドと比べて立体障害が小さい.
類似化合物のリスト
- 酪酸アミド
- アセトアミド
- プロピオンアミド
イソ酪酸アミドの独自の分岐構造と、さまざまな分野におけるその用途は、研究と産業の両方で貴重な化合物である。
類似化合物との比較
Isobutyramide is similar to other amides such as butyramide and acetamide. it has unique properties that make it distinct:
Butyramide: While butyramide has a similar structure, isobutyramide has a branched alkyl group, which affects its reactivity and solubility.
Acetamide: Acetamide has a simpler structure with a single carbon in the alkyl chain, making it less sterically hindered compared to isobutyramide.
List of Similar Compounds
- Butyramide
- Acetamide
- Propionamide
Isobutyramide’s unique branched structure and its applications in various fields make it a valuable compound in both research and industry.
特性
IUPAC Name |
2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAJVHLWXSISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060340 | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-83-7, 68424-61-3 | |
| Record name | Isobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary therapeutic target of isobutyramide?
A1: Isobutyramide has been investigated for its ability to stimulate fetal gamma-globin gene expression. This is particularly relevant for treating beta-hemoglobinopathies like beta-thalassemia and sickle cell disease, where increasing fetal hemoglobin levels can ameliorate the disease phenotype. [, , , , ]
Q2: Has isobutyramide demonstrated efficacy in increasing fetal hemoglobin levels in vivo?
A2: Yes, studies in baboons and humans have shown that isobutyramide administration can increase fetal hemoglobin levels. In anemic baboons, isobutyramide effectively stimulated fetal globin synthesis and F-reticulocyte production. [] Similarly, in patients with thalassemia intermedia and some with homozygous beta-thalassemia, isobutyramide treatment led to increases in fetal hemoglobin percentages. [, , ]
Q3: Are there any concerns regarding the combined use of isobutyramide with other fetal hemoglobin-inducing agents?
A3: Research in transgenic mice suggests that combining isobutyramide with hydroxyurea, another fetal hemoglobin-inducing agent, can lead to increased hematological toxicity compared to either drug alone. [] This highlights the need for careful consideration and monitoring when combining such agents.
Q4: What are the limitations of using serum PSA levels as a marker of response to isobutyramide therapy in prostate cancer?
A4: While isobutyramide can inhibit tumor growth and delay progression to androgen independence in prostate cancer models, it also increases PSA gene expression as part of its differentiation-inducing effects. [] This leads to an increase in serum PSA levels, even as tumor volume decreases, making serum PSA an unreliable marker of treatment response in this context.
Q5: What is the molecular formula and weight of isobutyramide?
A5: The molecular formula of isobutyramide is C4H9NO, and its molecular weight is 87.12 g/mol.
Q6: Is there any spectroscopic data available for isobutyramide?
A6: Yes, studies have investigated the carbon(sp3)-carbon(sp2) rotational barrier of isobutyramide using force field calculations and compared the results with ab initio calculations. [] These studies utilized nuclear magnetic resonance (NMR) spectroscopy to estimate lanthanide-induced chemical shifts and gain insights into the molecule's conformational properties.
Q7: Are there any applications of isobutyramide in material science?
A7: Yes, isobutyramide has been explored as a building block for protein-based capsules. [] Through alternating physical adsorption of human serum albumin (HSA) and chemical grafting with isobutyramide or bromoisobutyramide, it's possible to create hollow protein capsules with tunable wall thicknesses and high mechanical stability.
Q8: How does the use of bromoisobutyramide compare to isobutyramide in the assembly of protein capsules?
A8: Employing bromoisobutyramide instead of isobutyramide in the assembly process results in significantly thicker capsule walls. [] This difference highlights the influence of bromine atoms on the noncovalent interactions driving the assembly process, suggesting that bromine enhances these interactions.
Q9: What are the advantages of using isobutyramide as an additive in the preparation of CsPbBr3 perovskite solar cells?
A9: Isobutyramide, when introduced into the PbBr2 film during the fabrication of CsPbBr3 perovskite solar cells using a green solvent (H2O), improves the wettability of the PbBr2 film to the CsBr/H2O solution. [] This leads to better contact properties and enhances the performance and stability of the resulting solar cells.
Q10: Does isobutyramide exhibit any catalytic properties?
A10: While isobutyramide itself is not known to be catalytically active, it can act as an inducer for the production of nitrile hydratase in certain microorganisms like Brevibacterium sp. CH2. [] Nitrile hydratase is an enzyme with significant biotechnological potential, used for the conversion of nitriles to amides.
Q11: Have computational methods been applied to study isobutyramide?
A11: Yes, computational chemistry techniques, such as force field calculations and ab initio calculations, have been employed to investigate the conformational properties of isobutyramide and understand its carbon(sp3)-carbon(sp2) rotational barrier. []
Q12: How do structural modifications of butyrate, like the branching in isobutyramide, influence its biological activity?
A12: Studies comparing butyrate and its analogues, including isobutyramide, have shown that structural modifications can significantly impact their effects on cell proliferation, differentiation, and histone deacetylase activity. [] For instance, isobutyramide is a weaker inhibitor of cell proliferation and histone deacetylase compared to butyrate.
Q13: Are there differences in the potency of butyramide and isobutyramide in inducing hemoglobin synthesis?
A13: Yes, research indicates that n-butyramide is a more potent inducer of hemoglobin synthesis compared to isobutyramide. [] This suggests that the specific branching pattern in isobutyramide influences its interaction with biological targets involved in this process.
Q14: How stable is isobutyramide under various conditions?
A14: Isobutyramide exhibits good stability. Studies have explored its radiolytic degradation, showing that it remains relatively stable even at high radiation doses. [] Additionally, research on the use of isobutyramide in protein capsule formation suggests its stability under the conditions required for the assembly process. []
Q15: Have specific drug delivery strategies been investigated for isobutyramide?
A15: While targeted drug delivery approaches for isobutyramide haven't been extensively explored, its incorporation into protein capsules, as mentioned earlier, holds promise for controlled release and potentially targeted delivery applications. []
Q16: Is there any information available regarding the environmental impact and degradation of isobutyramide?
A16: Currently, limited data is available on the ecotoxicological effects and degradation pathways of isobutyramide. Further research is needed to fully understand its environmental fate and potential risks.
Q17: What are some of the key tools and resources used in isobutyramide research?
A17: Research on isobutyramide leverages a diverse toolkit, including:
- In vitro cell culture models: Studying the effects on gene expression, proliferation, and differentiation. [, , ]
- Animal models: Evaluating in vivo efficacy, toxicity, and pharmacokinetic properties. [, , ]
- Spectroscopic techniques: Characterizing the structure and properties of isobutyramide and its derivatives. []
- Computational chemistry methods: Investigating conformational properties and potential interactions with biological targets. []
- Chromatographic techniques: Analyzing and quantifying isobutyramide in various matrices. [, ]
Q18: What are some significant milestones in the research history of isobutyramide?
A18: The research journey of isobutyramide encompasses several noteworthy milestones:
- Early investigations into its potential as a fetal hemoglobin inducer: Paving the way for further exploration in treating hemoglobinopathies. [, ]
- Demonstration of its ability to inhibit tumor growth and delay progression in prostate cancer models: Expanding its potential therapeutic applications. []
- Exploration of its use in material science for the creation of protein-based capsules: Highlighting its versatility and potential in nanotechnology. []
- Investigation as an additive in perovskite solar cell fabrication: Showcasing its potential in renewable energy applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
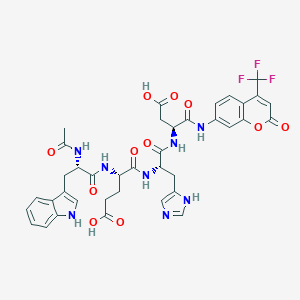
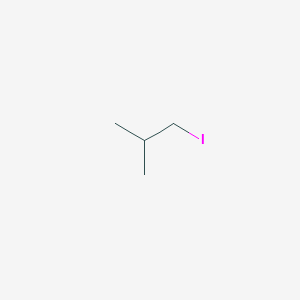
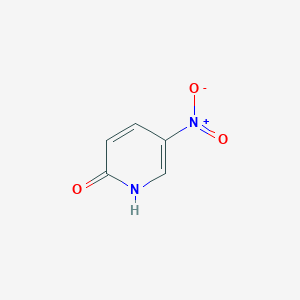
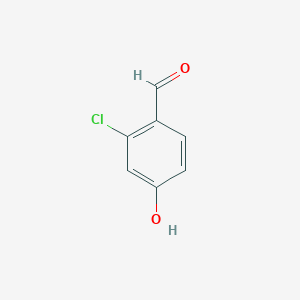
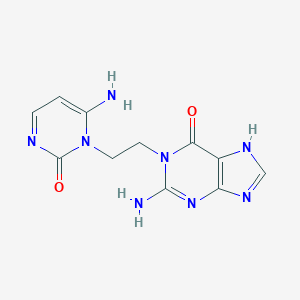
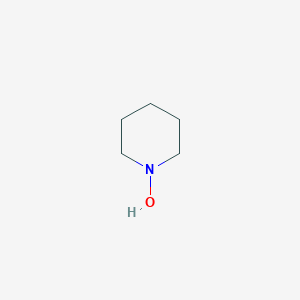
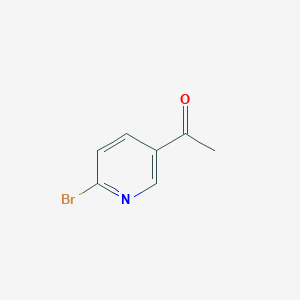


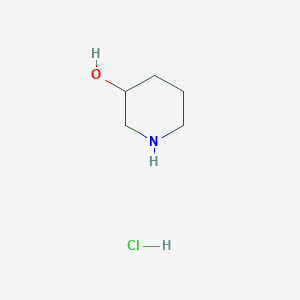
![1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B147088.png)

